molecular formula C22H14Cl2F3N3O B2764131 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime CAS No. 338410-01-8

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime

Cat. No.: B2764131
CAS No.: 338410-01-8
M. Wt: 464.27
InChI Key: WNVCRXJNFOLBQL-DANHRZQXSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime is a complex organic compound known for its intriguing structure and versatile applications. This compound's combination of chlorinated and fluorinated groups with an indole nucleus makes it a significant subject in various scientific fields.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through a variety of mechanisms, often resulting in changes in cellular function . The specific interactions and changes induced by this compound would depend on the particular target and the biochemical context within which the interaction occurs.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways, each with their own downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , the effects could be diverse, depending on the specific target and the context within which the compound is acting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime typically involves multi-step organic reactions. The process begins with the preparation of the core indole structure, followed by introducing the chlorinated pyridine moiety and subsequently forming the oxime linkage. Reaction conditions include controlled temperature settings, specific catalysts, and carefully timed additions of reagents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

For industrial-scale production, the synthesis often employs flow chemistry techniques, where the reagents are continuously supplied and reacted in a flow reactor. This method enhances the efficiency and safety of the process, minimizing potential hazards associated with handling large quantities of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime undergoes various reactions, including:

  • Oxidation: : Where the compound is oxidized to form corresponding oxides.

  • Reduction: : Reduction reactions can break down certain functional groups, forming simpler derivatives.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Conditions often involve specific pH levels, solvent choices (e.g., methanol, dichloromethane), and precise temperature control.

Major Products

Major products formed from these reactions depend on the type of chemical transformation. Oxidation may yield higher oxidized forms, reduction could result in alcohols or amines, and substitution reactions typically yield derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its unique reactivity and potential to form new materials with desirable properties such as stability, fluorescence, or bioactivity.

Biology

Biologically, it's studied for its interactions with various biomolecules, potentially serving as a probe or a lead compound in drug discovery.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrial applications might include its use as a precursor or intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.

Comparison with Similar Compounds

Comparison

When compared with other chlorinated and fluorinated indole derivatives, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime stands out due to the presence of the pyridinyl moiety and oxime group, which may enhance its chemical and biological properties.

List of Similar Compounds

  • 1-[3-chloro-2-pyridinyl]-1H-indole

  • 1-[5-(trifluoromethyl)-2-pyridinyl]-1H-indole

  • 1-[3-chloro-5-(trifluoromethyl)-1H-indole-3-carbaldehyde oxime]

Its distinct structure potentially contributes to unique reactivity and applications in various scientific and industrial fields.

Properties

IUPAC Name

(Z)-N-[(4-chlorophenyl)methoxy]-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2F3N3O/c23-17-7-5-14(6-8-17)13-31-29-10-15-12-30(20-4-2-1-3-18(15)20)21-19(24)9-16(11-28-21)22(25,26)27/h1-12H,13H2/b29-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVCRXJNFOLBQL-DANHRZQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=NOCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)/C=N\OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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